(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Overview
Description
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is an organic compound that features a complex structure with a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a phenylmethanol moiety via an ether linkage
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme acetyl-coa carboxylase , which plays a crucial role in fatty acid biosynthesis and metabolism.
Mode of Action
It’s worth noting that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Ether Formation: The pyridine intermediate is then reacted with 4-hydroxybenzyl alcohol under basic conditions to form the ether linkage. Common reagents for this step include potassium carbonate and dimethylformamide as the solvent.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the phenylmethanol moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)aldehyde or (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid).
Reduction: Formation of reduced derivatives of the pyridine ring or phenylmethanol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Comparison with Similar Compounds
Similar Compounds
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine: Contains an amine group instead of a hydroxyl group.
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiol: Features a thiol group in place of the hydroxyl group.
Uniqueness
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl group provides opportunities for further chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-8(7-19)2-4-10/h1-6,19H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDFUAKRUVQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.